5-Bromo-8-(hydrazinylmethyl)quinoline
Description
5-Bromo-8-(hydrazinylmethyl)quinoline is a quinoline derivative featuring a bromine atom at position 5 and a hydrazinylmethyl group (-CH₂-NH-NH₂) at position 8 of the quinoline core. The bromine atom at position 5 is a common feature in many bioactive quinoline derivatives, contributing to electronic effects that influence reactivity and binding interactions .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(5-bromoquinolin-8-yl)methylhydrazine |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-3-7(6-14-12)10-8(9)2-1-5-13-10/h1-5,14H,6,12H2 |
InChI Key |
PEIAKDMHBFGGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CNN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-hydroxyquinoline to produce 5-bromo-8-hydroxyquinoline, which is then converted to 5-Bromo-8-(hydrazinylmethyl)quinoline through a series of reactions involving hydrazine .
Industrial Production Methods
Industrial production methods for this compound often utilize green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(hydrazinylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinylmethyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and nucleophiles like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-8-(hydrazinylmethyl)quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and hydrazinylmethyl groups enhance its ability to bind to biological molecules, such as enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings and Trends
Position-Specific Reactivity: Substitution at position 8 is critical for modulating electronic and steric properties. For example, palladium-catalyzed C–H arylation at C8 (as in ) is feasible in brominated quinolines, enabling diversification of the hydrazinylmethyl derivative.
Comparative Stability : Nitro-substituted analogs () exhibit higher reactivity but lower stability than hydrazinylmethyl derivatives, which may offer better shelf-life for pharmaceutical applications.
Biological Performance : Hydroxy and carboxylic acid groups () enhance metal-binding capacity, while hydrazinylmethyl groups could provide unique pharmacokinetic profiles (e.g., blood-brain barrier penetration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
